3,3-Dimethoxycyclobutan-1-one
CAS No.:
Cat. No.: VC13804124
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10O3 |
|---|---|
| Molecular Weight | 130.14 g/mol |
| IUPAC Name | 3,3-dimethoxycyclobutan-1-one |
| Standard InChI | InChI=1S/C6H10O3/c1-8-6(9-2)3-5(7)4-6/h3-4H2,1-2H3 |
| Standard InChI Key | GXSQWVGLXXJVCA-UHFFFAOYSA-N |
| SMILES | COC1(CC(=O)C1)OC |
| Canonical SMILES | COC1(CC(=O)C1)OC |
Introduction
3,3-Dimethoxycyclobutan-1-one is a unique cyclic organic compound featuring a cyclobutane ring with two methoxy groups attached to the same carbon atom (C3) and a ketone functional group at position C1. Its molecular formula is C₆H₁₀O₃, which contributes to its distinct chemical properties and potential applications in various fields .
Synthesis Methods
Several synthetic routes can be employed to produce 3,3-dimethoxycyclobutan-1-one, although specific detailed methods are not widely documented in the available literature. Generally, the synthesis of such compounds often involves reactions that form the cyclobutane ring and introduce the methoxy and ketone groups in a controlled manner.
Applications and Potential Uses
| Field | Potential Use |
|---|---|
| Organic Synthesis | Intermediate for synthesizing complex molecules |
| Material Science | Potential precursor for novel materials |
| Pharmaceutical Research | Possible intermediate for drug synthesis |
Comparison with Similar Compounds
3,3-Dimethoxycyclobutan-1-one is distinct from other cyclic compounds due to its unique arrangement of methoxy groups on a four-membered ring. This distinguishes it from compounds like 2-methoxycyclopentanone, which has a five-membered ring, and 4-methoxycyclohexanone, which has a larger ring size.
| Compound | Structure Type | Key Features |
|---|---|---|
| 2-Methoxycyclopentanone | Cyclic Ketone | Five-membered ring |
| 4-Methoxycyclohexanone | Cyclic Ketone | Larger ring size, studied for biological activities |
| 3,3-Dimethoxycyclobutan-1-one | Cyclic Ketone | Unique four-membered ring with two methoxy groups |
Future Research Directions
Further research is needed to explore the specific biological activities and potential applications of 3,3-dimethoxycyclobutan-1-one. Investigating its reactivity and interactions with other compounds could provide insights into its utility in organic synthesis and material science. Additionally, studying its biological effects could reveal potential uses in pharmaceuticals or biotechnology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume